4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
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Overview
Description
Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .
Synthesis Analysis
A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation .Molecular Structure Analysis
The structure of imidazo[1,2-a]pyridines can be confirmed through techniques such as X-ray structural analysis .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines can vary widely depending on the specific compound. For example, 2-(4-Methoxyphenyl)H-imidazo[1,2-a]pyridine is a white solid with a melting point of 136–137 °C .Scientific Research Applications
Medicinal Chemistry
Imidazopyridines, like our compound of interest, serve as a valuable scaffold in drug discovery. Their unique structure and functional groups allow for targeted interactions with biological macromolecules. Researchers explore this moiety for designing novel drugs, especially in areas such as cancer, infectious diseases, and neurological disorders .
Material Science
The structural characteristics of imidazopyridines contribute to their utility in material science. These compounds can be incorporated into polymers, coatings, and other materials to enhance properties like mechanical strength, thermal stability, and conductivity. Researchers investigate their potential in creating advanced materials for various applications .
Antimicrobial Agents
Imidazo[1,2-a]pyridines exhibit antimicrobial activity. For instance, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide has been studied for its effectiveness against Staphylococcus aureus . Researchers continue to explore derivatives of this scaffold as potential antibacterial agents.
Tuberculosis Treatment
Compounds related to imidazo[1,2-a]pyridines have shown promise in treating tuberculosis (TB). Q203, a derivative, demonstrated significant reduction in bacterial load in a TB mouse model . Further research aims to optimize these compounds for TB therapy.
Photophysical Properties
Imidazo[1,2-a]pyridines exhibit interesting photophysical properties, making them relevant in optoelectronic devices, sensors, and imaging agents. Their fluorescence and absorption characteristics are explored for applications in materials with light-emitting properties .
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, which this compound contains, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity .
Biochemical Pathways
If it modulates GABA A receptors, it could influence inhibitory neurotransmission .
Result of Action
Based on its potential targets, it could have effects such as slowing cell proliferation (if it inhibits cdks), altering neuronal signaling (if it blocks calcium channels or modulates gaba a receptors) .
Future Directions
Given the diverse bioactivity of imidazo[1,2-a]pyridines, there is significant interest in further exploring their potential uses in medicinal chemistry . This includes the development of new synthesis methods, the discovery of new biological targets, and the design of new drugs based on this scaffold .
properties
IUPAC Name |
4-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-5-7-16(8-6-13)23(21,22)18-10-9-15-12-20-11-3-4-14(2)17(20)19-15/h3-8,11-12,18H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMMFWQMUXUFOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=C(C3=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide |
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